CNS Lipophilicity: Advantage vs. 4-(Chloromethyl)benzonitrile
In drug design, optimizing lipophilicity is critical for balancing membrane permeability and metabolic clearance, particularly for CNS targets. 3-(Chloromethyl)-4-methylbenzonitrile exhibits a computed XLogP3-AA of 2.4 , which falls within the optimal range for CNS drug candidates (typically XLogP 2-3). In contrast, the regioisomeric analog 4-(chloromethyl)benzonitrile has a lower computed XLogP3 of 2.0 [1]. This quantifiable difference of ΔXLogP3 = 0.4 log units is substantial, as each log unit theoretically corresponds to a 10-fold difference in octanol-water partition coefficient.
Target: 2.4
Comparator (4-regioisomer): 2.0
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4 |
| Comparator Or Baseline | 4-(Chloromethyl)benzonitrile (CAS 874-86-2): XLogP3 = 2.0 |
| Quantified Difference | ΔXLogP3 = 0.4 |
| Conditions | Computational prediction; XLogP3 algorithm |
Why This Matters
This difference supports a more favorable ADME profile for CNS applications, where an XLogP of 2.4 is near-ideal for passive diffusion across the blood-brain barrier compared to the less lipophilic analog.
- [1] PubChem. (2026). 4-(Chloromethyl)benzonitrile Compound Summary (CID 70127). View Source
